

Spectroscopic Data for Ethyl 5-chloropyrimidine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 5-chloropyrimidine-2-carboxylate*

Cat. No.: *B1447760*

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Introduction

Ethyl 5-chloropyrimidine-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making the precise structural confirmation and purity assessment of this intermediate paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring its identity and quality for subsequent synthetic transformations.

This technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl 5-chloropyrimidine-2-carboxylate** (CAS No: 89793-12-4). We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus will be on not just presenting the data, but on the rationale behind the spectral features, offering researchers and scientists a comprehensive understanding of the molecule's spectroscopic signature.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. **Ethyl 5-chloropyrimidine-2-carboxylate** is comprised of a pyrimidine ring

substituted with a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position.

Caption: Molecular structure of **Ethyl 5-chloropyrimidine-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is then transferred to a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference. The spectrum is recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Summary:

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.08	Singlet	2H	-	H-4, H-6
4.39	Quartet	2H	7.5	-O-CH ₂ -CH ₃
1.36	Triplet	3H	7.5	-O-CH ₂ -CH ₃

Interpretation: The ¹H NMR spectrum of **Ethyl 5-chloropyrimidine-2-carboxylate** is remarkably clean and informative.[\[1\]](#)

- δ 9.08 (s, 2H): This singlet in the downfield region is characteristic of the two equivalent protons on the pyrimidine ring (H-4 and H-6). The strong deshielding effect is due to the electronegativity of the two adjacent nitrogen atoms and the electron-withdrawing nature of the chlorine and carboxylate substituents. The equivalence of these protons indicates that, on the NMR timescale, there is free rotation of the ethyl carboxylate group.
- δ 4.39 (q, 2H, $J = 7.5$ Hz): This quartet corresponds to the methylene ($-\text{CH}_2-$) protons of the ethyl group. The signal is shifted downfield due to the adjacent oxygen atom of the ester. The quartet multiplicity arises from the coupling with the three neighboring protons of the methyl group ($n+1$ rule, $3+1=4$).
- δ 1.36 (t, 3H, $J = 7.5$ Hz): This upfield triplet is assigned to the terminal methyl ($-\text{CH}_3$) protons of the ethyl group. The triplet splitting pattern is a result of coupling to the two adjacent methylene protons ($n+1$ rule, $2+1=3$). The coupling constant of 7.5 Hz is identical to that of the quartet, confirming the connectivity between the methylene and methyl groups.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak (CDCl_3 at δ 77.16 ppm).

Predicted Data Summary:

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~163	C=O	Ester carbonyl carbon, highly deshielded.
~160	C-4, C-6	Aromatic carbons adjacent to nitrogen, deshielded.
~158	C-2	Carbon attached to two nitrogens and the ester group, very deshielded.
~130	C-5	Carbon bearing the chlorine atom.
~62	-O-CH ₂ -CH ₃	Methylene carbon attached to the ester oxygen.
~14	-O-CH ₂ -CH ₃	Terminal methyl carbon of the ethyl group.

Interpretation: While experimental data is not readily available in the literature, the chemical shifts for **Ethyl 5-chloropyrimidine-2-carboxylate** can be reliably predicted based on established principles of ¹³C NMR spectroscopy.

- The ester carbonyl carbon is expected to be the most downfield signal (~163 ppm).
- The pyrimidine ring carbons will appear in the aromatic region. The carbon at position 2 (C-2), being flanked by two nitrogen atoms and attached to the ester, will be significantly downfield. The equivalent C-4 and C-6 carbons will also be downfield due to the adjacent nitrogen atoms. The C-5 carbon, substituted with chlorine, will also be in this region.
- The aliphatic carbons of the ethyl group will be found upfield, with the methylene carbon (~62 ppm) being more deshielded than the methyl carbon (~14 ppm) due to its proximity to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm^{-1} . ATR is preferred for its minimal sample preparation and ease of use.

Expected Data Summary:

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1570-1470	Medium-Strong	C=N and C=C stretches (pyrimidine ring)
~1250	Strong	C-O stretch (ester)
~800-700	Strong	C-Cl stretch

Interpretation: The IR spectrum provides a clear confirmation of the key functional groups.

- C=O Stretch (~1730 cm^{-1}): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is definitive for the carbonyl group of the ethyl ester.
- C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm^{-1} .
- Pyrimidine Ring Stretches (~1570-1470 cm^{-1}): A series of bands in this region corresponds to the C=N and C=C stretching vibrations within the pyrimidine ring.
- C-O Stretch (~1250 cm^{-1}): A strong band is expected for the C-O single bond stretch of the ester group.

- C-Cl Stretch ($\sim 800\text{-}700\text{ cm}^{-1}$): The presence of a carbon-chlorine bond is indicated by a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: A sample is analyzed using Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source. ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion $[M+H]^+$, minimizing fragmentation and clearly indicating the molecular weight.

Data Summary:

m/z (mass-to-charge ratio)	Assignment
187	$[M+H]^+$ (for ^{35}Cl)
189	$[M+H]^+$ (for ^{37}Cl)

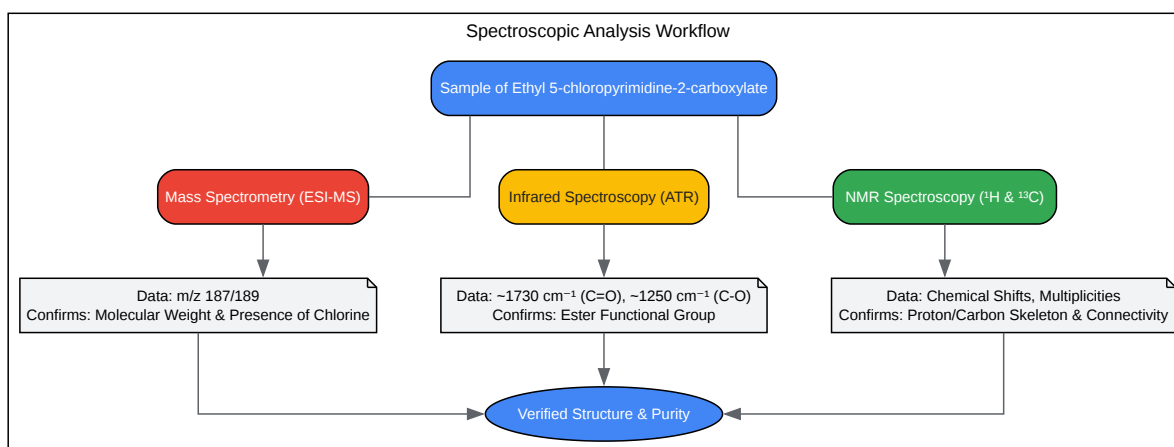
Interpretation: The mass spectrum confirms the molecular weight of the compound.^[1]

- Molecular Ion Peak: The molecular weight of **Ethyl 5-chloropyrimidine-2-carboxylate** is 186.6 g/mol. In ESI-MS, the compound is readily protonated, giving a molecular ion peak $[M+H]^+$ at m/z 187.
- Isotopic Pattern: A crucial piece of evidence is the presence of a peak at m/z 189, with an intensity of approximately one-third of the peak at m/z 187. This characteristic M+2 peak is the definitive signature of a molecule containing one chlorine atom, due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer an

unambiguous characterization of the compound.



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Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and definitive characterization of **Ethyl 5-chloropyrimidine-2-carboxylate**. The ¹H NMR spectrum clearly resolves the proton environments, the IR spectrum confirms the presence of the key ester functional group, and the mass spectrum verifies the molecular weight and the presence of a chlorine atom. This integrated dataset serves as a reliable reference for researchers, ensuring the identity and quality of this important synthetic intermediate.

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References

- 1. leah4sci.com [leah4sci.com]
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